

# chemical properties and structure of 5'-(N-Cyclopropyl)carboxamidoadenosine

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## Compound of Interest

**Compound Name:** 5'-(N-Cyclopropyl)carboxamidoadenosine

**Cat. No.:** B1662663

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## 5'-(N-Cyclopropyl)carboxamidoadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**5'-(N-Cyclopropyl)carboxamidoadenosine** (CPCA) is a synthetic analog of adenosine, a purine nucleoside that plays a crucial role in various physiological processes. CPCA is distinguished by the presence of a cyclopropyl group attached to the carboxamide at the 5' position of the ribose sugar. This modification confers specific pharmacological properties, most notably its function as a potent and selective agonist for the A<sub>2</sub> adenosine receptor.<sup>[1]</sup> Its activity at this receptor subtype makes it a valuable tool in research and a potential lead compound in drug development, with demonstrated antipyretic and anticonvulsant activities.<sup>[2]</sup> This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of CPCA, along with detailed experimental protocols for its characterization.

### Chemical Properties and Structure

The chemical and physical properties of **5'-(N-Cyclopropyl)carboxamidoadenosine** are summarized in the table below. While experimental data for some properties are limited, the provided information is based on available literature and predicted values.

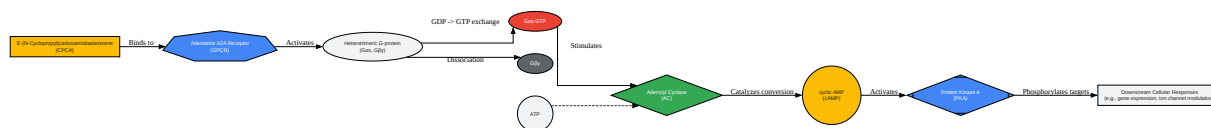
Property	Value	Source(s)
IUPAC Name	1-(6-amino-9H-purin-9-yl)-N-cyclopropyl-1-deoxy-β-D-ribofuranuronamide	[1]
Synonyms	CPCA, NCPCA	[1][3]
CAS Number	50908-62-8	[1][4]
Molecular Formula	C <sub>13</sub> H <sub>16</sub> N <sub>6</sub> O <sub>4</sub>	[1][4]
Molecular Weight	320.3 g/mol	[1][4]
Appearance	Crystalline solid	[2]
Melting Point	Not reported	
Boiling Point	459.21°C (rough estimate)	[2]
Density	1.2633 (rough estimate)	[2]
pKa	12.88 ± 0.70 (Predicted)	[2]
UV λ <sub>max</sub>	259 nm	[1]
Solubility	DMF: 25 mg/mL DMSO: 14 mg/mL Ethanol: 2 mg/mL PBS (pH 7.2): 10 mg/mL	[1][2]
SMILES	<chem>O[C@H]1--INVALID-LINK--O--INVALID-LINK--[C@H]1O</chem>	[1]
InChI	InChI=1S/C13H16N6O4/c14-10-6-11(16-3-15-10)19(4-17-6)13-8(21)7(20)9(23-13)12(22)18-5-1-2-5/h3-5,7-9,13,20-21H,1-2H2,(H,18,22)(H2,14,15,16)/t7-,8+,9-,13+/m0/s1	[1]

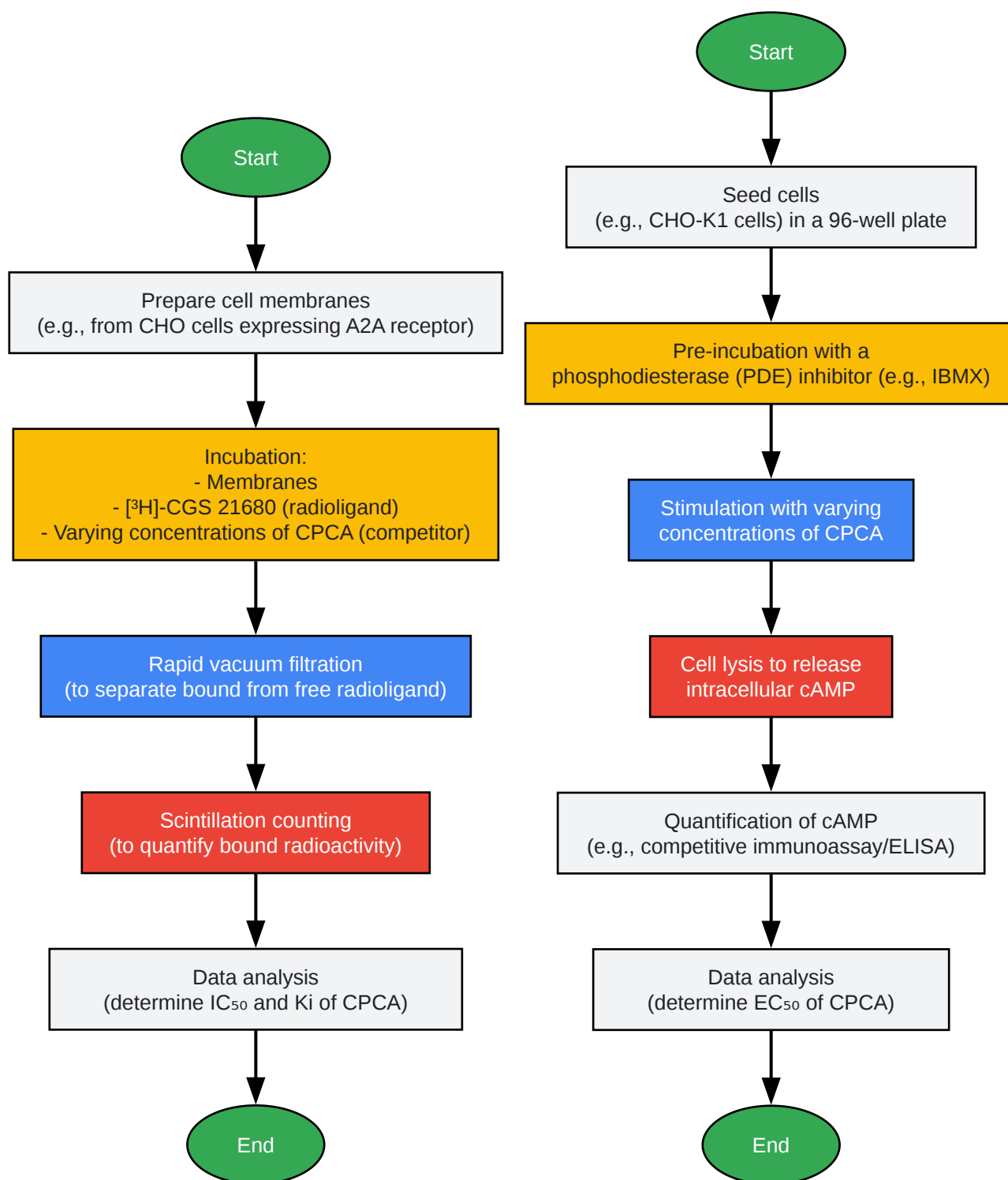
Stability and Storage: **5'-(N-Cyclopropyl)carboxamidoadenosine** should be stored at 2-8°C. [2] As with other adenosine analogs, it is expected to be stable in aqueous solutions at neutral

pH. Hydrolysis may occur under strongly acidic or basic conditions.

## Adenosine A<sub>2</sub>A Receptor Signaling Pathway

CPCA primarily exerts its effects through the activation of the adenosine A<sub>2</sub>A receptor, a G-protein coupled receptor (GPCR). The binding of CPCA to the A<sub>2</sub>A receptor initiates a signaling cascade that plays a key role in various cellular responses.





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